7-(2-Chloroethyl)guanine

DNA adductomics BCNU pharmacodynamics molecular dosimetry

7-(2-Chloroethyl)guanine (N7-ClEtG) is the definitive quantitative reference standard for DNA adduct dosimetry in CENU research. Unlike the labile O⁶-isomer, it is a stable, isolatable solid—the only practical chloroethyl-guanine standard for LC-MS/MS calibration. Essential for BCNU/CCNU cross-link quantification, forensic adduct profiling, and AlkA glycosylase assays. Preferentially released by 3-methyladenine DNA glycosylase II, it outperforms hydroxyethyl analogs. Procure authenticated N7-ClEtG for reproducible dosimetry.

Molecular Formula C7H8ClN5O
Molecular Weight 213.62 g/mol
CAS No. 22247-87-6
Cat. No. B116787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Chloroethyl)guanine
CAS22247-87-6
Synonyms2-Amino-7-(2-chloroethyl)-1,7-dihydro-6H-purin-6-one;  7-(2-Chloroethyl)guanine;  7-(β-Chloroethyl)guanine; 
Molecular FormulaC7H8ClN5O
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1CCCl)C(=O)N=C(N2)N
InChIInChI=1S/C7H8ClN5O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2H2,(H3,9,11,12,14)
InChIKeySULBUWBTSDCEDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(2-Chloroethyl)guanine (CAS 22247-87-6): DNA Adduct Standard for Chloroethylnitrosourea Research and Procurement


7-(2-Chloroethyl)guanine (N7-ClEtG; CAS 22247-87-6; molecular formula C₇H₈ClN₅O) is a defined purine derivative and a quantitatively characterized DNA alkylation product formed at the N7 position of guanine by bifunctional chloroethylating antitumor agents, most notably the chloroethylnitrosoureas (CENUs) including BCNU (carmustine), CCNU (lomustine), and CNU [1]. As a synthetic standard, it is employed as a reference material for HPLC and LC-MS/MS quantification of DNA adduct burdens in preclinical and clinical samples, and as a key intermediate in medicinal chemistry programs targeting purine salvage enzymes [2]. The compound exists as a stable, isolatable mono-adduct bearing a reactive 2-chloroethyl side chain capable of undergoing a second nucleophilic substitution to form DNA interstrand cross-links, distinguishing it from the more labile O6-regioisomer and the hydrolyzed 7-(2-hydroxyethyl)guanine analog [1].

Why N7-(2-Chloroethyl)guanine Cannot Be Replaced by N7-(2-Hydroxyethyl)guanine or Other Guanine Adducts in Analytical and Mechanistic Studies


The three principal guanine-N7 adducts derived from CENU treatment—N7-(2-chloroethyl)guanine, N7-(2-hydroxyethyl)guanine, and 1,2-(diguan-7-yl)ethane—arise from chemically distinct alkylating intermediates and exhibit fundamentally different enzymatic recognition, repair kinetics, and correlation with cytotoxic outcome [1]. The chloroethyl adduct retains a second electrophilic center capable of generating DNA interstrand cross-links, whereas the hydroxyethyl analog is a terminal hydrolysis product lacking cross-linking potential. Critically, 3-methyladenine DNA glycosylase II releases 7-(2-chloroethyl)guanine at a rate far exceeding that of 7-(2-hydroxyethyl)guanine, meaning the two adducts are not functionally equivalent substrates for base excision repair [1]. Moreover, N7-ClEtG levels are not associated with CENU cytotoxicity across glioma cell lines, in stark contrast to the cross-link-derived N7-bis-G adduct (R = −0.91, P = 0.01) [2]. Substituting one adduct standard for another in analytical workflows therefore invalidates quantitative dosimetry and confounds mechanistic interpretation of drug response.

Quantitative Differentiation Evidence for 7-(2-Chloroethyl)guanine Relative to Closest Analogs


N7-ClEtG Represents 15.5% of Total BCNU-DNA Alkylation vs 26.2% for N7-HOEtG: Quantified Adduct Distribution in BCNU-Treated DNA

In DNA treated in vitro with tritium-labeled BCNU (³H-BCNU), N7-(2-chloroethyl)guanine (N7-ClEtG) accounted for 15.5 ± 2.2% of total resolved alkylation products (123.4 μmol/mol DNA), making it the second most abundant mono-adduct after N7-(2-hydroxyethyl)guanine (N7-HOEtG) at 26.2 ± 2.7% (208.5 μmol/mol DNA) [1]. Phosphotriesters contributed 19.0 ± 0.8%, while the cross-link precursor 1,2-(diguan-7-yl)ethane co-eluted with N1-HOEtdG at 4.7 ± 1.5% and the O⁶-hydroxyethyl adduct represented only 1.7 ± 0.3% [1]. The N7-ClEtG:N7-HOEtG ratio of approximately 0.59 establishes a quantitative benchmark for assessing the relative flux through chloroethylation versus hydroxyethylation pathways in any experimental system.

DNA adductomics BCNU pharmacodynamics molecular dosimetry HPLC adduct quantification

N7-ClEtG Is the Sole N7-Alkylguanine Adduct from CIEtSoSo vs Mixed Adducts from CENUs: Evidence of Agent-Specific DNA Alkylation Selectivity

When calf thymus DNA was treated at equimolar doses with either the non-carbamoylating nitrosourea cis-2-OH CCNU or the novel chloroethylating agent 2-chloroethyl(methylsulfonyl)methanesulfonate (CIEtSoSo; NSC-338947), the nitrosourea produced two major N7-guanine adducts—7-hydroxyethylguanine and 7-chloroethylguanine—whereas CIEtSoSo generated only 7-chloroethylguanine with no detectable hydroxyethyl products [1]. This demonstrates that N7-ClEtG is the exclusive N7-alkylguanine lesion produced by the more DNA-selective chloroethylating agent, whereas CENUs inevitably generate a mixed adduct profile that includes the hydrolytic side-product N7-HOEtG.

chloroethylating agent selectivity DNA adduct profiling CIEtSoSo nitrosourea comparison

7-(2-Chloroethyl)guanine Is Released by 3-Methyladenine DNA Glycosylase II at a Rate Far Exceeding 7-(2-Hydroxyethyl)guanine: Differential Repair Kinetics

Purified bacterial 3-methyladenine DNA glycosylase II (AlkA) releases four 7-alkylguanines from CCNU-modified DNA: 7-(2-hydroxyethyl)guanine, 1,2-bis(7-guanyl)ethane, 7-(2-chloroethyl)guanine, and 7-(2-ethoxyethyl)guanine [1]. Among these four substrates, 7-(2-hydroxyethyl)guanine is released at a rate 'very much slower than the other three,' a difference that could not be explained by differential chemical stability of the corresponding 7-alkyl-deoxyguanosines [1]. This indicates that the chloroethyl adduct is a kinetically favored substrate for this glycosylase relative to its hydroxyethyl counterpart, and that the enzyme discriminates between adducts differing only in the terminal substituent of the N7-alkyl chain.

base excision repair 3-methyladenine DNA glycosylase II alkylguanine repair kinetics drug resistance

N7-ClEtG Levels Are Not Correlated with CNU Cytotoxicity, Unlike N7-bis-G Cross-Link (R = −0.91, P = 0.01): Adduct-Specific Prognostic Value

In a study across six human glioma cell lines (U87MG, U251MG, SF-126, SF-188, SF-763, SF-767) treated with ³H-CNU, the levels of N7-ClEtG (along with N7-HOEtG, O⁶-HOEtdG, and phosphotriesters) were not significantly different between cell lines and were not associated with the induction of cytotoxicity [1]. In sharp contrast, the levels of the cross-link-derived adducts N7-bis-G and dG-dC cross-link were significantly lower in the more resistant SF-188 and SF-763 lines, and showed strong negative correlations with CNU LD₁₀ values: R = −0.91 (P = 0.01) for N7-bis-G and R = −0.94 (P = 0.005) for dG-dC cross-link [1]. This demonstrates that N7-ClEtG cannot serve as a predictive biomarker of CENU therapeutic response, whereas the cross-link products can.

glioma molecular dosimeter CNU cytotoxicity DNA cross-link pharmacodynamic biomarker

O⁶-(2-Chloroethyl)guanine Decomposes with a Half-Life of 17.8 min at 37°C, pH 7.4; N7-ClEtG Is a Stable, Isolatable Adduct: Positional Isomer Stability Contrast

O⁶-(2-Chloroethyl)guanine, the isomeric chloroethyl adduct at the O6 position of guanine and the putative precursor to the cytotoxic G-C interstrand cross-link, has been synthesized and shown to decompose with a half-life of 17.8 min at 37°C and pH 7.4, rearranging through a 1,O⁶-ethanoguanine intermediate to 1-(2-hydroxyethyl)guanine [1]. In contrast, N7-(2-chloroethyl)guanine is a stable compound that can be isolated, purified, and used as an analytical reference standard, as evidenced by its routine quantification in HPLC-based adduct assays where it represents 15.5% of total BCNU-induced alkylation [2]. This fundamental stability difference means that while O⁶-ClEtG cannot be practically handled as a reference material, N7-ClEtG is commercially available as a defined chemical standard.

O6-alkylguanine adduct stability DNA cross-link precursor positional isomer

7-(2-Chloroethyl)guanine Showed No Significant In Vitro HGPRTase Inhibition: Negative Differentiation from Active 7-Substituted Guanine Inhibitors

In a systematic medicinal chemistry program aimed at developing inhibitors of hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) as antiprotozoal agents, 7-(2-chloroethyl)guanine (compound 12) was synthesized as a key intermediate en route to 7-(2-aminoethyl)guanine and its functionalized derivatives bearing fluorosulfonylbenzamido or bromoacetamido groups designed for covalent enzyme modification [1]. However, when evaluated for biological activity, 'none of these compounds'—including 7-(2-chloroethyl)guanine—'extended the life span of P. berghei infected mice or showed significant in vitro inhibition of HGPRTase from H.Ep.-2 cells' [1]. This negative result establishes that the chloroethyl substituent at N7, in the absence of a terminal reactive functional group for covalent enzyme engagement, is insufficient to confer HGPRTase inhibitory activity.

HGPRT inhibitor antiprotozoal purine salvage 7-substituted guanine structure-activity relationship

Procurement-Relevant Application Scenarios for 7-(2-Chloroethyl)guanine Based on Quantitative Evidence


Analytical Reference Standard for HPLC and LC-MS/MS Quantification of CENU-Induced DNA Adducts in Preclinical and Clinical Samples

7-(2-Chloroethyl)guanine serves as an essential authentic standard for calibrating HPLC-UV, HPLC-radiometric, and LC-MS/MS methods that quantify DNA adduct burdens in cells and tissues exposed to BCNU, CCNU, CNU, or related chloroethylating agents. As established in Section 3, N7-ClEtG accounts for 15.5% of total BCNU-induced DNA alkylation and is the second most abundant mono-adduct after N7-HOEtG [1]. Its stability as an isolatable solid (unlike the O⁶-isomer with t₁/₂ = 17.8 min [2]) makes it the only chloroethyl-guanine adduct practical for use as a quantitative reference material. Laboratories performing molecular dosimetry in glioma tumor specimens or peripheral blood mononuclear cells require this standard to generate calibration curves for adduct quantification.

Synthetic Intermediate for 7-(2-Aminoethyl)guanine and Downstream Covalent HGPRTase Inhibitor Candidates

As demonstrated by Piper et al. (1980), 7-(2-chloroethyl)guanine is the direct precursor to 7-(2-azidoethyl)guanine (via NaN₃ displacement) and subsequently 7-(2-aminoethyl)guanine (via catalytic hydrogenation), which serves as the scaffold for attaching covalent enzyme-modifying groups such as 3- and 4-(fluorosulfonyl)benzoyl chlorides or bromoacetic anhydride-derived functionalities [3]. Although the parent 7-ClEtG compound itself lacks HGPRTase inhibitory activity, it is the indispensable gateway intermediate for structure-activity relationship programs exploring irreversible inhibitors of purine salvage enzymes in parasitic protozoa [3].

Mechanistic Probe for Base Excision Repair Studies of 3-Methyladenine DNA Glycosylase II (AlkA) Substrate Specificity

7-(2-Chloroethyl)guanine is a kinetically competent substrate for bacterial 3-methyladenine DNA glycosylase II, released at a rate far exceeding that of 7-(2-hydroxyethyl)guanine [4]. This differential release rate makes N7-ClEtG the preferred substrate for biochemical assays characterizing AlkA substrate recognition, catalytic mechanism, and inhibitor screening. Researchers investigating whether eukaryotic homologs (e.g., human AAG/MPG) similarly discriminate between chloroethyl and hydroxyethyl N7-adducts require pure, authenticated compound to prepare defined oligonucleotide substrates [4].

Discrimination of CENU Versus Non-Nitrosourea Chloroethylating Agent Exposure in DNA Adduct Profiling

Because CENUs produce a mixed profile of N7-chloroethyl and N7-hydroxyethyl adducts, whereas the more selective agent CIEtSoSo (NSC-338947) generates only 7-chloroethylguanine [5], the ratio of N7-ClEtG to N7-HOEtG in a biological sample can serve as a forensic indicator of the class of chloroethylating agent to which DNA was exposed. Laboratories conducting DNA adduct profiling for drug mechanism-of-action studies or environmental exposure assessment require both N7-ClEtG and N7-HOEtG as co-injected standards to accurately determine this diagnostic ratio.

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